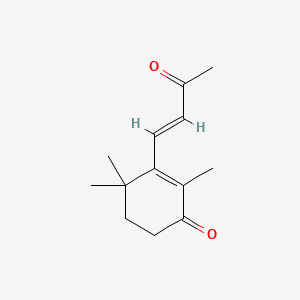![molecular formula C10H9F3O B13423557 1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone](/img/structure/B13423557.png)
1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bicyclo[222]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone is a unique organic compound characterized by its bicyclic structure and the presence of trifluoromethyl and ketone functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone typically involves the Diels-Alder reaction, a powerful method for constructing bicyclic structures. The reaction between a diene and a dienophile under controlled conditions forms the bicyclo[2.2.2]octa-2,5-diene skeleton. Subsequent functionalization steps introduce the trifluoromethyl and ketone groups.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Diels-Alder reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Scale-up processes ensure the efficient production of the compound for various applications.
化学反应分析
Types of Reactions: 1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
科学研究应用
1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for developing new bioactive molecules.
Industry: It is used in the development of advanced materials with specific properties, such as increased stability or reactivity.
作用机制
The mechanism of action of 1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules. The ketone group can form hydrogen bonds or undergo nucleophilic attack, influencing the compound’s reactivity and binding affinity.
相似化合物的比较
Bicyclo[2.2.2]octa-2,5-diene: Shares the bicyclic structure but lacks the trifluoromethyl and ketone groups.
Bicyclo[2.2.2]octane: A saturated analog with different chemical properties.
2-Oxabicyclo[2.2.2]octane: Contains an oxygen atom in the ring, altering its reactivity and applications.
Uniqueness: 1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone is unique due to the presence of the trifluoromethyl and ketone groups, which impart distinct chemical and physical properties. These functional groups enhance the compound’s reactivity, stability, and potential for diverse applications compared to its analogs.
属性
分子式 |
C10H9F3O |
|---|---|
分子量 |
202.17 g/mol |
IUPAC 名称 |
1-(2-bicyclo[2.2.2]octa-2,5-dienyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9(14)8-5-6-1-3-7(8)4-2-6/h1,3,5-7H,2,4H2 |
InChI 键 |
UOELCNUYPYTQDO-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C=CC1C=C2C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


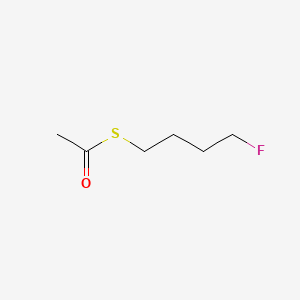
![N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide](/img/structure/B13423478.png)
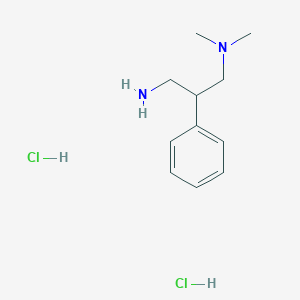
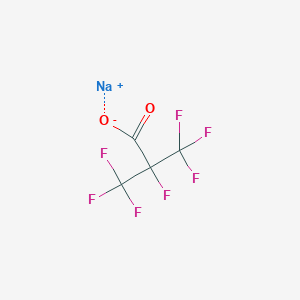
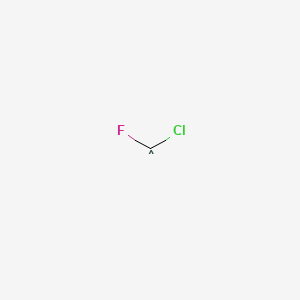
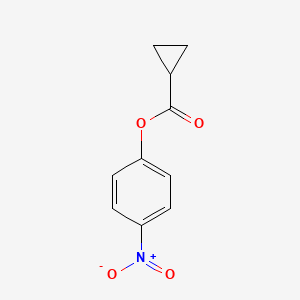
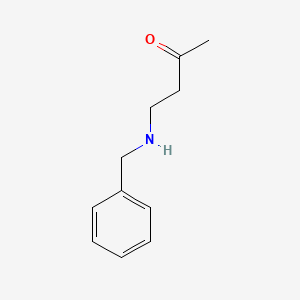
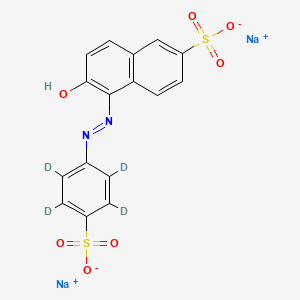
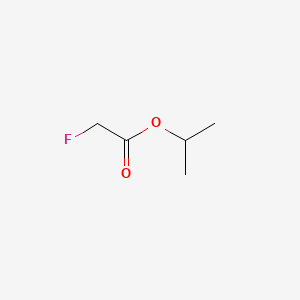
![4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one;dihydrobromide](/img/structure/B13423523.png)
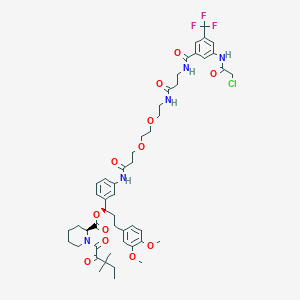
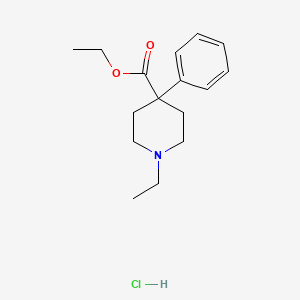
![4-{[(p-Fluorophenyl)imino]methyl}phenol-13C6](/img/structure/B13423546.png)
